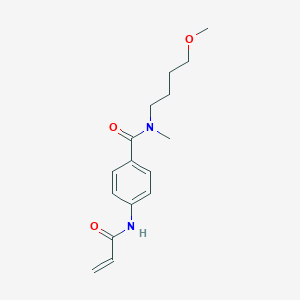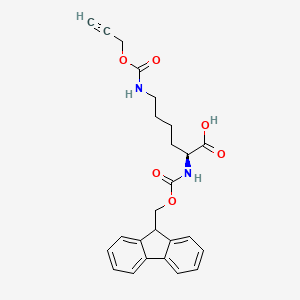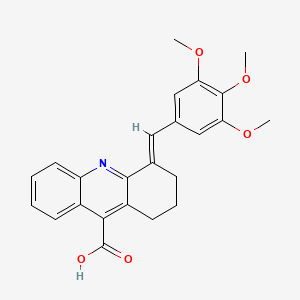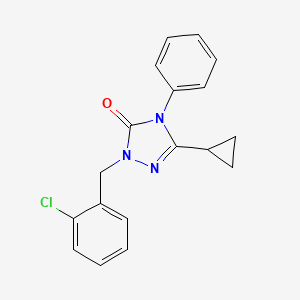![molecular formula C17H17N5O2 B2515927 (pyridin-2-yl)methyl N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}carbamate CAS No. 2034309-48-1](/img/structure/B2515927.png)
(pyridin-2-yl)methyl N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(pyridin-2-yl)methyl N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}carbamate is a useful research compound. Its molecular formula is C17H17N5O2 and its molecular weight is 323.356. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of this compound is collagen prolyl 4-hydroxylases . These enzymes play a crucial role in the formation of stable collagen molecules, which are essential for the structural integrity of various tissues. By targeting these enzymes, the compound can influence the production and organization of collagen in the body .
Mode of Action
The compound interacts with its targets by inhibiting the activity of collagen prolyl 4-hydroxylases . This inhibition results in a decrease in the production of collagen, thereby affecting the fibrotic processes in the body .
Biochemical Pathways
The compound affects the collagen synthesis pathway . By inhibiting collagen prolyl 4-hydroxylases, it disrupts the normal formation of collagen molecules . This leads to a decrease in collagen production and accumulation, which can have downstream effects on various fibrotic diseases where excessive collagen deposition is a key pathological feature .
Pharmacokinetics
The effectiveness of the compound against its target suggests that it possesses suitable pharmacokinetic properties for reaching its target in vivo .
Result of Action
The molecular and cellular effects of the compound’s action involve a reduction in collagen expression and the content of hydroxyproline in cell culture medium in vitro . This indicates that the compound effectively inhibits collagen synthesis at the molecular level, leading to observable changes at the cellular level .
Action Environment
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
(pyridin-2-yl)methyl N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}carbamate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of collagen prolyl 4-hydroxylases, which are enzymes involved in the post-translational modification of collagen By inhibiting these enzymes, the compound can reduce the production of collagen, which is a key component of the extracellular matrix
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In vitro studies have demonstrated that this compound can suppress the expression of collagen type I alpha 1 (COL1A1) protein in hepatic stellate cells . This suppression leads to a decrease in collagen production, which can mitigate fibrosis. Additionally, the compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism, further highlighting its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the active site of collagen prolyl 4-hydroxylases, inhibiting their enzymatic activity . This inhibition prevents the hydroxylation of proline residues in collagen, thereby reducing collagen stability and accumulation. Additionally, the compound may influence gene expression by modulating transcription factors and signaling pathways involved in fibrosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence its long-term effects on cellular function . In vitro studies have shown that prolonged exposure to the compound can lead to sustained suppression of collagen production, indicating its potential for long-term therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces collagen production without causing significant toxicity . At higher doses, toxic effects such as liver damage and impaired cellular function have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound is metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can influence metabolic flux and alter the levels of key metabolites in the cell. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with collagen prolyl 4-hydroxylases and other target proteins . Additionally, post-translational modifications and targeting signals may direct the compound to specific cellular compartments, further influencing its biochemical and cellular effects.
Eigenschaften
IUPAC Name |
pyridin-2-ylmethyl N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-22-11-15(10-21-22)14-6-13(7-18-9-14)8-20-17(23)24-12-16-4-2-3-5-19-16/h2-7,9-11H,8,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPGARPVQDELRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)OCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
methylidene]amino}benzene](/img/structure/B2515844.png)
![N-(3-fluoro-4-methylphenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2515845.png)


![N-(Cyanomethyl)-2-[methyl-(1-phenylpiperidin-3-yl)amino]acetamide](/img/structure/B2515849.png)

![2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2515852.png)

![4-Chloro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one](/img/structure/B2515856.png)
![1,4-Dimethyl 2-{[4-(2,3-dimethylphenyl)piperazine-1-carbothioyl]amino}benzene-1,4-dicarboxylate](/img/structure/B2515859.png)

![(Z)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide](/img/structure/B2515862.png)
![1,6,7-trimethyl-3-(2-morpholinoethyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2515866.png)
![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2515867.png)
